Cas no 2070896-75-0 (6-2-(piperidin-1-yl)ethylpyridine-3-carboxylic acid)
6-2-(piperidin-1-yl)ethylpyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-2-(piperidin-1-yl)ethylpyridine-3-carboxylic acid
- 6-[2-(piperidin-1-yl)ethyl]pyridine-3-carboxylic acid
- SCHEMBL12937131
- 2070896-75-0
- EN300-1628134
-
- Inchi: 1S/C13H18N2O2/c16-13(17)11-4-5-12(14-10-11)6-9-15-7-2-1-3-8-15/h4-5,10H,1-3,6-9H2,(H,16,17)
- InChI Key: MCFNDLHIIMWYTR-UHFFFAOYSA-N
- SMILES: OC(C1=CN=C(C=C1)CCN1CCCCC1)=O
Computed Properties
- Exact Mass: 234.136827821g/mol
- Monoisotopic Mass: 234.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 53.4Ų
6-2-(piperidin-1-yl)ethylpyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1628134-0.05g |
6-[2-(piperidin-1-yl)ethyl]pyridine-3-carboxylic acid |
2070896-75-0 | 0.05g |
$732.0 | 2023-06-04 | ||
| Enamine | EN300-1628134-0.1g |
6-[2-(piperidin-1-yl)ethyl]pyridine-3-carboxylic acid |
2070896-75-0 | 0.1g |
$767.0 | 2023-06-04 | ||
| Enamine | EN300-1628134-0.25g |
6-[2-(piperidin-1-yl)ethyl]pyridine-3-carboxylic acid |
2070896-75-0 | 0.25g |
$801.0 | 2023-06-04 | ||
| Enamine | EN300-1628134-0.5g |
6-[2-(piperidin-1-yl)ethyl]pyridine-3-carboxylic acid |
2070896-75-0 | 0.5g |
$836.0 | 2023-06-04 | ||
| Enamine | EN300-1628134-1.0g |
6-[2-(piperidin-1-yl)ethyl]pyridine-3-carboxylic acid |
2070896-75-0 | 1g |
$871.0 | 2023-06-04 | ||
| Enamine | EN300-1628134-2.5g |
6-[2-(piperidin-1-yl)ethyl]pyridine-3-carboxylic acid |
2070896-75-0 | 2.5g |
$1707.0 | 2023-06-04 | ||
| Enamine | EN300-1628134-5.0g |
6-[2-(piperidin-1-yl)ethyl]pyridine-3-carboxylic acid |
2070896-75-0 | 5g |
$2525.0 | 2023-06-04 | ||
| Enamine | EN300-1628134-10.0g |
6-[2-(piperidin-1-yl)ethyl]pyridine-3-carboxylic acid |
2070896-75-0 | 10g |
$3746.0 | 2023-06-04 | ||
| Enamine | EN300-1628134-50mg |
6-[2-(piperidin-1-yl)ethyl]pyridine-3-carboxylic acid |
2070896-75-0 | 50mg |
$732.0 | 2023-09-22 | ||
| Enamine | EN300-1628134-100mg |
6-[2-(piperidin-1-yl)ethyl]pyridine-3-carboxylic acid |
2070896-75-0 | 100mg |
$767.0 | 2023-09-22 |
6-2-(piperidin-1-yl)ethylpyridine-3-carboxylic acid Related Literature
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 6-2-(piperidin-1-yl)ethylpyridine-3-carboxylic acid
Introduction to 6-2-(piperidin-1-yl)ethylpyridine-3-carboxylic acid (CAS No. 2070896-75-0)
6-2-(piperidin-1-yl)ethylpyridine-3-carboxylic acid, identified by its CAS number 2070896-75-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a pyridine core substituted with a piperidine moiety and an ethyl chain, has garnered attention due to its structural complexity and potential biological activities. The presence of both pyridine and piperidine rings suggests a unique interaction profile with biological targets, making it a valuable candidate for further exploration in drug discovery.
The compound’s structure consists of a pyridine ring at the 3-position, which is further functionalized with a 2-(piperidin-1-yl)ethyl side chain. This arrangement introduces both hydrophobic and polar regions, potentially enhancing its solubility and bioavailability in biological systems. The piperidine ring, known for its ability to form stable hydrogen bonds and interact with various enzymes and receptors, adds another layer of complexity to the molecule’s pharmacological properties.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds more accurately. Studies have indicated that 6-2-(piperidin-1-yl)ethylpyridine-3-carboxylic acid may exhibit inhibitory effects on certain kinases and other enzymes involved in cellular signaling pathways. These pathways are often dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders, making this compound a promising lead for therapeutic development.
In particular, the interaction between the pyridine ring and biological targets has been extensively studied. Pyridine derivatives are known for their ability to modulate enzyme activity by binding to specific residues within active sites. The introduction of the piperidine moiety further enhances this interaction by providing additional hydrogen bonding opportunities. This dual functionality makes 6-2-(piperidin-1-yl)ethylpyridine-3-carboxylic acid a versatile scaffold for designing molecules with tailored pharmacological properties.
Current research is focused on synthesizing analogs of this compound to optimize its pharmacokinetic profile and target specificity. By modifying the length and composition of the side chain or introducing additional functional groups, researchers aim to enhance the compound’s potency, selectivity, and metabolic stability. These efforts are crucial for translating laboratory findings into effective clinical treatments.
The synthesis of 6-2-(piperidin-1-yl)ethylpyridine-3-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of the molecule efficiently. These methods not only improve yield but also minimize unwanted byproducts, ensuring a high degree of purity essential for pharmaceutical applications.
One of the most exciting aspects of this compound is its potential in addressing unmet medical needs. For instance, studies have suggested that derivatives of 6-2-(piperidin-1-yl)ethylpyridine-3-carboxylic acid may have applications in treating neurological disorders by modulating neurotransmitter receptors. The ability of these compounds to cross the blood-brain barrier is particularly noteworthy, as many neurological drugs face significant challenges in achieving this feat.
The role of computational tools in drug discovery cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how 6-2-(piperidin-1-yl)ethylpyridine-3-carboxylic acid interacts with biological targets at an atomic level. These simulations help predict how small changes in the molecule’s structure can impact its biological activity, guiding synthetic efforts toward more effective candidates.
Furthermore, preclinical studies are underway to evaluate the safety and efficacy of this compound in animal models. These studies aim to provide evidence supporting its potential as a therapeutic agent before human trials can begin. The outcomes of these trials will be critical in determining whether 6-2-(piperidin-1-yethylpyridine)-3-carboxylic acid (CAS No. 2070896750) will progress to clinical development.
The pharmaceutical industry continues to invest heavily in innovative compounds like 6-pyridinecarboxylic acid, recognizing their potential to address complex diseases. Collaborations between academic researchers and industry scientists are fostering a collaborative environment where new ideas are rapidly translated into tangible treatments. This synergy is essential for advancing drug discovery efforts globally.
In conclusion,6-pyridinecarboxylic acid (CAS No 2070896750) represents a fascinating example of how structural complexity can lead to novel pharmacological activities. Its unique combination of functional groups positions it as a promising candidate for further exploration in medicinal chemistry. As research progresses, we can expect more insights into its potential applications across various therapeutic areas.
2070896-75-0 (6-2-(piperidin-1-yl)ethylpyridine-3-carboxylic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)